molecular formula C23H19ClN4O3 B2692179 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide CAS No. 1207002-48-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2692179
CAS No.: 1207002-48-9
M. Wt: 434.88
InChI Key: PPIKFDINWQWIGK-UHFFFAOYSA-N
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Description

The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative characterized by three distinct structural motifs:

  • A 3-chloro-4-methylphenyl substituent at the pyrazole N1-position, introducing steric bulk and electron-withdrawing/donating effects.
  • A 1H-pyrrol-1-yl group at the pyrazole C5-position, enabling π-π interactions or hydrogen bonding.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-15-4-6-17(11-19(15)24)28-23(27-8-2-3-9-27)18(13-26-28)22(29)25-12-16-5-7-20-21(10-16)31-14-30-20/h2-11,13H,12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIKFDINWQWIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)N5C=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, also known by its CAS number 1207002-48-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

PropertyValue
Molecular FormulaC23H19ClN4O3
Molecular Weight434.9 g/mol
StructureChemical Structure

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, a related compound demonstrated significant antitumor activity with IC50 values lower than those of standard drugs like doxorubicin in various cancer cell lines including HepG2 and HCT116 . The mechanisms underlying this activity include:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
  • Apoptosis Induction : Assessment using annexin V-FITC showed that these compounds can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies indicated that these compounds can cause cell cycle arrest, preventing cancer cells from proliferating.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties . Research indicates that pyrazole derivatives exhibit selective inhibition against cyclooxygenase (COX) enzymes, particularly COX-II. For example, certain derivatives showed IC50 values as low as 0.52 µM for COX-II inhibition, demonstrating a higher potency compared to standard anti-inflammatory drugs like Celecoxib .

The biological activity of this compound can be summarized through the following mechanisms:

  • Inhibition of Key Enzymes : The compound inhibits COX enzymes involved in inflammation and pain pathways.
  • Modulation of Apoptotic Pathways : It influences proteins such as Bax and Bcl-2, which are crucial in regulating apoptosis.
  • Molecular Docking Studies : These studies suggest favorable interactions with target proteins involved in cancer progression and inflammation.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • A study reported that certain bis-benzo[d][1,3]dioxol derivatives exhibited strong antitumor activity with IC50 values significantly lower than those of established chemotherapeutics .
  • Another research highlighted the synthesis and evaluation of pyrazole-linked compounds that showed promising anti-inflammatory effects with minimal ulcerogenic potential .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with structurally related pyrazole-4-carboxamides from the evidence:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Spectral Data
Target Compound Benzo[d][1,3]dioxol-5-ylmethyl, 3-chloro-4-methylphenyl, 1H-pyrrol-1-yl ~483.9 (calculated) N/A N/A Likely distinct $ ^1H $-NMR peaks for pyrrole (δ ~6.8–7.2) and methylenedioxy (δ ~5.9–6.0)
3a () Phenyl, 4-cyano 403.1 133–135 68 $ ^1H $-NMR: δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H)
3d () 4-Fluorophenyl, 4-cyano 421.0 181–183 71 $ ^1H $-NMR: δ 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H)
74 () Benzo[d][1,3]dioxol-5-yl, 4-(pyrrolidin-1-yl)benzoyl 591.1 N/A 20 HRMS: m/z 591.141216 (calculated)
10a () 7-Chloroquinolin-4-yl, 2,6-dimethoxyphenyl N/A N/A N/A $ ^1H $-NMR: δ 8.67 (d, 1H), 7.98 (d, 1H)

Key Observations:

  • Lipophilicity: The target compound’s benzo[d][1,3]dioxol group likely enhances lipophilicity compared to cyano-substituted analogs (e.g., 3a, 3d), which may improve membrane permeability .
  • Thermal Stability: Analogs with electron-withdrawing groups (e.g., 3d: 4-fluorophenyl) exhibit higher melting points (181–183°C) than non-halogenated derivatives (3a: 133–135°C), suggesting stronger intermolecular forces. The target’s 3-chloro-4-methylphenyl group may similarly enhance crystallinity .
  • Synthetic Complexity : Compounds with fused heterocycles (e.g., 10a in ) or cyclopropane rings (e.g., ) require multi-step syntheses, whereas the target compound’s synthesis is likely streamlined via standard coupling methods .

Functional Group Contributions to Bioactivity

While biological data for the target compound are absent in the evidence, structural analogs provide insights:

  • Cyanopyrazole Derivatives (): The 4-cyano group in 3a–3d may enhance binding to enzymatic targets (e.g., kinases) via dipole interactions. In contrast, the target’s pyrrole group could engage in hydrogen bonding or π-stacking .
  • Thiazole/Cyclopropane Derivatives () : These motifs are associated with metabolic stability and conformational rigidity. The target’s methylenedioxy group may similarly resist oxidative metabolism .

Q & A

Q. What are the key steps to optimize the multi-step synthesis of this compound?

Methodological Answer:

  • Stepwise Synthesis : Begin with condensation of the 1,5-diarylpyrazole core, followed by functionalization of the benzo[d][1,3]dioxole and pyrrole substituents. Use controlled temperatures (e.g., 95°C for acyl chloride formation) and inert atmospheres to minimize side reactions .
  • Purification : Employ column chromatography for intermediates and recrystallization from ethanol for final products to achieve >85% purity .
  • Validation : Monitor reactions via TLC and confirm yields using 1H^1H NMR and mass spectrometry (MS) .

Q. Which characterization techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) with <2 ppm error .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (e.g., carboxamide C=O at ~1650 cm1^{-1}) .

Q. How to select solvents and catalysts for efficient synthesis?

Methodological Answer:

  • Polar Aprotic Solvents : Use DMF or DMSO for nucleophilic substitutions (e.g., coupling reactions) due to their ability to stabilize intermediates .
  • Base Catalysts : K2_2CO3_3 (1.2 equiv.) facilitates deprotonation in alkylation steps .
  • Avoid Protic Solvents : These may hydrolyze sensitive groups like the pyrrole ring .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituted benzodioxole (e.g., nitro or bromo groups) or pyrazole rings (e.g., tert-butyl vs. methyl) to assess steric/electronic effects .
  • Biological Assays : Test analogs in vitro for target binding (e.g., receptor affinity assays) and correlate with computational docking results .
  • Data Analysis : Use multivariate regression to link substituent properties (Hammett constants, logP) to activity .

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • 2D NMR Techniques : Employ 1H^1H-13C^{13}C HSQC and HMBC to resolve overlapping signals (e.g., pyrrole vs. pyrazole protons) .
  • Cross-Validation : Compare experimental IR and MS data with computational predictions (e.g., DFT-calculated spectra) .
  • Reproducibility : Re-synthesize ambiguous batches under stricter anhydrous conditions .

Q. What computational strategies predict metabolic stability or toxicity?

Methodological Answer:

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to analyze cytochrome P450 interactions and identify metabolic hotspots (e.g., benzodioxole methylene) .
  • Metabolite Identification : Simulate phase I/II metabolism via software like Meteor Nexus and validate with in vitro microsomal assays .

Q. How to analyze reaction mechanisms for unexpected byproducts?

Methodological Answer:

  • Kinetic Studies : Vary reaction time/temperature to isolate intermediates (e.g., via quenching at 0°C) .
  • Isotopic Labeling : Use 18O^{18}O-labeled reagents to trace carboxamide formation pathways .
  • DFT Modeling : Calculate transition states to identify energetically favorable pathways .

Q. How to evaluate the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD_D) for target proteins .
  • Crystallography : Co-crystallize the compound with its target (e.g., enzyme active sites) to map binding modes .
  • Mutagenesis : Engineer target proteins with point mutations to validate key interaction residues .

Data-Driven Research Challenges

Q. How to address low yields in final coupling steps?

Methodological Answer:

  • Optimization via DoE : Use a Design of Experiments (DoE) approach to test variables (e.g., catalyst loading, solvent ratios) and identify optimal conditions .
  • Alternative Coupling Reagents : Replace traditional EDCl/HOBt with PyBOP or HATU for higher efficiency .

Q. What statistical methods analyze biological assay variability?

Methodological Answer:

  • ANOVA : Assess inter-assay variability across replicates (e.g., IC50_{50} values) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data to identify outliers .

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